2-Chloro-3-(pyridin-4-ylmethoxy)pyridine
Description
2-Chloro-3-(pyridin-4-ylmethoxy)pyridine is a heterocyclic compound featuring a pyridine backbone substituted with a chlorine atom at position 2 and a pyridin-4-ylmethoxy group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Synthetic routes often involve multi-step protocols, such as the reaction of halogenated pyridine precursors with 4-(bromomethyl)pyridine under basic conditions (e.g., K₂CO₃), followed by cyclization or functionalization steps . The compound’s molecular weight ranges between 265–525 g/mol depending on substituents, with characteristic IR absorptions for C-Cl (708–718 cm⁻¹) and C-O-C (1015–1252 cm⁻¹) bonds, as well as ¹H NMR signals for aromatic protons (δ 7.18–7.79 ppm) .
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-chloro-3-(pyridin-4-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H9ClN2O/c12-11-10(2-1-5-14-11)15-8-9-3-6-13-7-4-9/h1-7H,8H2 |
InChI Key |
IMXDCXIRGSRVPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)OCC2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Functional Group Diversity : The trifluoromethyl group in 2-chloro-3-(trifluoromethyl)pyridine introduces strong electron-withdrawing effects, enhancing metabolic stability in agrochemical applications . The oxadiazole-containing analogue () adds a heterocyclic ring, which may improve binding affinity in drug targets .
Table 2: Antimicrobial Activity of Selected Pyridine Derivatives
Key Findings :
- Antimicrobial Efficacy : Derivatives of this compound exhibit moderate to high antimicrobial activity (67–85%), with nitro-substituted variants showing enhanced potency against Gram-positive bacteria .
- Enzyme Inhibition : Compounds with bulkier substituents (e.g., piperidin-4-ylmethoxy) demonstrate superior enzyme inhibitory activity, highlighting the role of steric bulk in target engagement .
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